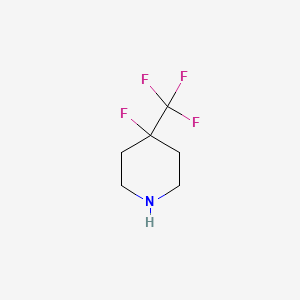

4-Fluoro-4-(trifluoromethyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1556809-89-2 |

|---|---|

Molecular Formula |

C6H9F4N |

Molecular Weight |

171.14 g/mol |

IUPAC Name |

4-fluoro-4-(trifluoromethyl)piperidine |

InChI |

InChI=1S/C6H9F4N/c7-5(6(8,9)10)1-3-11-4-2-5/h11H,1-4H2 |

InChI Key |

LGXXUQSHRJQLQD-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(C(F)(F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoro 4 Trifluoromethyl Piperidine and Analogues

De Novo Synthesis Approaches

De novo strategies for constructing the 4-fluoro-4-(trifluoromethyl)piperidine core are critical for accessing this unique structural motif. These methods include the transformation of aromatic pyridine (B92270) precursors and the cyclization of acyclic chains to form the saturated heterocyclic ring.

Strategies via Dearomatization and Hydrogenation of Fluoropyridine Precursors

A prominent strategy for synthesizing fluorinated piperidines involves the dearomatization and subsequent hydrogenation of readily available fluoropyridine precursors. nih.govspringernature.com This approach is advantageous as it builds upon a stable aromatic starting material, but it must overcome challenges such as potential catalyst deactivation by the basic pyridine nitrogen and the risk of hydrodefluorination. nih.gov A successful one-pot, two-step dearomatization-hydrogenation (DAH) process has been developed to produce a variety of all-cis-(multi)fluorinated piperidines with high diastereoselectivity. springernature.comnih.gov

Rhodium catalysis has proven particularly effective for the dearomatization-hydrogenation of fluoropyridines. springernature.comnih.gov This process typically involves an initial dearomatization step using a rhodium-carbene catalyst and a boron-based reagent like pinacol (B44631) borane (B79455) (HBpin), followed by hydrogenation. springernature.com This strategy enables the formation of substituted all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. nih.gov

Table 1: Rhodium-Catalyzed Dearomatization-Hydrogenation of a Fluoropyridine Precursor

| Catalyst | Reagent | Product | Yield | Diastereoselectivity |

|---|

This table represents a generalized outcome of the rhodium-catalyzed DAH process as described in the literature. springernature.comnih.gov

Palladium-based catalysts are also widely employed for the hydrogenation of pyridines to piperidines. researchgate.net Palladium on carbon (Pd/C) is a common heterogeneous catalyst for this transformation. rsc.org However, the hydrogenation of pyridines, particularly those containing fluorine substituents, can require harsh conditions, including high pressures and temperatures, and may suffer from issues of catalyst poisoning or hydrodefluorination. nih.govresearchgate.netnih.gov

The substrate scope for palladium-catalyzed hydrogenation is broad, but selectivity can be a significant challenge. The reaction conditions, such as the choice of solvent and the presence of acidic additives, can be fine-tuned to control the chemoselectivity. For instance, in the hydrogenation of pyridinecarbonitriles, adjusting the amount of sulfuric acid can selectively yield either the pyridyl- or piperidylmethylamine. rsc.org While effective for many substituted pyridines, the direct, highly diastereoselective hydrogenation of complex fluoropyridines to structures like this compound using palladium catalysts remains a challenge, often requiring careful optimization to avoid loss of the fluorine substituents. nih.gov

Table 2: General Conditions for Palladium-Catalyzed Pyridine Hydrogenation

| Catalyst | Support | Pressure (H₂) | Temperature | Common Substrates |

|---|

This table summarizes typical conditions reported for the hydrogenation of pyridine derivatives using Pd/C. researchgate.netrsc.org

Ring-Forming Reactions and Cyclization Strategies for Piperidine (B6355638) Core Construction

An alternative to modifying aromatic precursors is the construction of the piperidine ring from acyclic starting materials through cyclization reactions. These methods offer a high degree of control over the substitution pattern and stereochemistry of the final product.

The intramolecular Mannich reaction is a powerful tool for the diastereoselective synthesis of trifluoromethyl-substituted piperidines. mdpi.com This method involves the cyclization of an amino-ketal or a related precursor containing a trifluoromethyl group. researchgate.net The reaction proceeds by generating an iminium ion intermediate under acidic conditions, which is then attacked intramolecularly by a nucleophile to form the piperidine ring. mdpi.com The stereoselectivity of the cyclization is often controlled by a chair-like transition state that minimizes steric interactions. mdpi.com This strategy has been successfully applied to prepare a wide range of trifluoromethyl-piperidine structures, including analogues of naturally occurring piperidines. researchgate.net

The aza-Prins cyclization is an effective method for synthesizing 4-fluoropiperidines. nih.govsinapse.ac.uk This reaction involves the cyclization of a homoallylic amine with an aldehyde, typically promoted by a Lewis acid. nih.govresearchgate.net When a reagent like boron trifluoride etherate (BF₃·OEt₂) is used in stoichiometric amounts, it can act as both the Lewis acid promoter and the fluoride (B91410) source, quenching the intermediate carbocation to install a fluorine atom at the 4-position of the piperidine ring. nih.gov

This methodology allows for the direct incorporation of fluorine during the ring-forming step. While the aza-Prins fluorination reaction can produce the desired 4-fluoropiperidines in good yields, the diastereoselectivity is often moderate. nih.govsinapse.ac.uk The reaction has been explored with various homoallylic amines and aldehydes, demonstrating its utility in constructing the core structure of 4-fluoropiperidine (B2509456) analogues. nih.govrsc.org

Table 3: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pinacol borane |

| all-cis-Fluorinated Piperidine |

| Pyridinecarbonitriles |

| Pyridylmethylamine |

| Piperidylmethylamine |

| Sulfuric acid |

| Boron trifluoride etherate |

| 4-Fluoropiperidine |

Radical-Mediated Amine Cyclization Approaches

Radical-mediated reactions offer a powerful, complementary approach to traditional ionic pathways for the synthesis of fluorinated heterocycles. wikipedia.org The general strategy involves the generation of a carbon-centered radical which is then trapped by a fluorine atom source. wikipedia.org While radical reactions are more commonly applied for the direct introduction of fluorine onto a pre-formed ring, radical-mediated cyclization can be envisioned for forming the piperidine skeleton itself. nih.gov

Recent advancements have focused on developing new sources of atomic fluorine for radical fluorination. wikipedia.org Historically, highly reactive reagents like fluorine gas (F₂) or hypofluorites limited the scope of these reactions. wikipedia.org The discovery that electrophilic N-F reagents, such as Selectfluor, can act as fluorine atom sources has led to a resurgence in this area. wikipedia.orgnumberanalytics.com In the context of piperidine synthesis, a potential radical-mediated cyclization would involve an unsaturated amine precursor. An intramolecular radical addition to the double bond would form the six-membered ring, creating a new carbon-centered radical that could then be trapped by a suitable fluorine-transfer agent.

| Reagent Type | Example(s) | Role in Radical Fluorination |

| Radical Initiator | AIBN, Peroxides | Generates initial radical species |

| Fluorine Atom Source | Selectfluor, NFSI, XeF₂ | Traps the cyclized carbon radical to form a C-F bond wikipedia.orgnumberanalytics.com |

| Precursor | Unsaturated Amine | Undergoes intramolecular cyclization |

Gold-Catalyzed Annulation and Cyclization Protocols

Gold catalysis has emerged as a valuable tool for the synthesis of nitrogen heterocycles through annulation and cyclization reactions. doaj.org One reported strategy involves a gold-catalyzed hydroamination of aminoalkynes, which generates a cyclic enamine intermediate. doaj.org This intermediate can then be trapped by an electrophilic fluorinating agent, such as Selectfluor, to yield a fluorinated piperidine. doaj.org This combination of gold catalysis for ring formation followed by a fluorination step provides a streamlined approach to these valuable scaffolds. doaj.org

Palladium-catalyzed [4+2] annulation also presents a viable, though distinct, metal-catalyzed strategy. nih.gov This method can be used to construct highly functionalized 3-fluoropiperidines from α-fluoro-β-ketoester starting materials and vinyl cyclopropanes, demonstrating the power of transition-metal catalysis in building complex fluorinated heterocycles. nih.gov

Table of Gold-Catalyzed Reaction Components:

| Component | Example | Function |

|---|---|---|

| Catalyst | Gold(I) or Gold(III) complexes | Catalyzes hydroamination/cyclization doaj.org |

| Substrate | 1,6-Aminoalkyne | Forms the piperidine backbone doaj.org |

| Fluorinating Agent | Selectfluor | Traps the enamine intermediate doaj.org |

[4+2] Cycloaddition Strategies, including Aza Diels-Alder Reactions

[4+2] cycloaddition reactions, particularly the Aza Diels-Alder reaction, represent a powerful method for constructing six-membered nitrogen heterocycles. mdpi.com This strategy involves the reaction of an aza-diene with a dienophile to form the piperidine core in a single, often stereocontrolled, step. The incorporation of fluorine and trifluoromethyl groups can be achieved by using appropriately substituted dienes or dienophiles. researchgate.net

The reactivity of the components is crucial; azadienes are intrinsically electron-deficient, making them suitable for inverse electron demand Diels-Alder reactions with electron-rich dienophiles. nih.gov For instance, reactive N-sulfonylimines can undergo cycloaddition with various dienes at low temperatures to produce unsaturated piperidine precursors in good yields. researchgate.net These precursors can then be hydrogenated to afford the saturated piperidine ring. The use of trifluoromethyl-substituted alkenes as dienophiles in reactions with partners like 5-ethoxyoxazoles can lead to trifluoromethylated pyridine derivatives, which are direct precursors to the corresponding piperidines via reduction. researchgate.net

Targeted Fluorination and Trifluoromethylation Techniques for Piperidine Systems

The direct functionalization of a pre-formed piperidine ring is a common and versatile strategy for synthesizing fluorinated and trifluoromethylated analogues. This approach allows for the late-stage introduction of these critical functional groups. numberanalytics.com

Direct Introduction of Fluorine via Specific Reagents

The direct introduction of a fluorine atom onto a piperidine ring is typically achieved through electrophilic fluorination. nih.gov This method often involves the reaction of a piperidine-derived enol equivalent with a potent electrophilic fluorinating agent. nih.gov Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) are widely used due to their stability, effectiveness, and relatively mild reaction conditions. numberanalytics.commdpi.com

However, direct electrophilic fluorination of piperidone-derived enolates can face challenges with regioselectivity, especially in nonsymmetrical systems. nih.gov Alternative strategies, such as the deoxofluorination of hydroxypiperidines using reagents like DAST (diethylaminosulfur trifluoride), can also be employed, though they may require more extensive pre-functionalization of the substrate. nih.govrsc.org

Common Electrophilic Fluorinating Agents:

| Reagent | Full Name | Typical Use |

|---|---|---|

| Selectfluor | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Electrophilic fluorination of enolates/enamines doaj.orgmdpi.com |

| NFSI | N-fluorobenzenesulfonimide | Electrophilic fluorination numberanalytics.com |

| DAST | (Diethylamino)sulfur trifluoride | Deoxyfluorination of alcohols rsc.orgnih.gov |

Integration of Trifluoromethyl Groups into Piperidine Structures

One common approach is the nucleophilic trifluoromethylation of imines or iminium ions derived from piperidines. mdpi.com The Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) is a widely used source of a nucleophilic "CF₃⁻" equivalent for this purpose. mdpi.comtcichemicals.com For instance, imines prepared from δ-lactams can be treated with TMSCF₃ under acidic activation to yield α,α-disubstituted piperidines where one substituent is the trifluoromethyl group. mdpi.com Other reagents used for trifluoromethylation include trifluoroiodomethane (CF₃I), which can act as a radical source, and Chen's reagent (methyl fluorosulfonyldifluoroacetate). The Mannich reaction has also proven to be an effective pathway for introducing a trifluoromethyl group into heterocyclic compounds. benthamdirect.comeurekaselect.com

Late-Stage Fluorine Introduction to Minimize Isomerization

Late-stage fluorination (LSF) is a highly valuable strategy in medicinal chemistry that involves introducing fluorine into a molecule when the majority of its framework is already assembled. numberanalytics.comnih.gov This approach allows for the rapid diversification of complex molecules and can significantly shorten synthetic routes. numberanalytics.com A key challenge in any fluorination reaction, particularly LSF, is controlling selectivity and avoiding unwanted side reactions, such as oxidation or isomerization. numberanalytics.comnih.gov

Minimizing isomerization is critical to ensure the desired stereochemical outcome. The choice of fluorinating agent and reaction conditions must be carefully optimized to prevent epimerization at adjacent stereocenters. numberanalytics.com In some cases, direct LSF on a complex substrate can be problematic. For example, attempted electrophilic fluorination of a complex molecule containing a piperidine ring can lead to unwanted oxidation at a labile C-H bond, resulting in iminium ion formation rather than the desired fluorination. nih.gov In such scenarios, a more traditional, earlier-stage introduction of the fluorine atom may be necessary to circumvent these side reactions and ensure a clean transformation to the final product. nih.gov The development of milder and more selective LSF methods, including transition metal-catalyzed C-H fluorination, is an active area of research aimed at overcoming these challenges. mpg.de

Post-Synthetic Modification and Derivatization Approaches

The this compound scaffold, once assembled, serves as a valuable building block for further molecular elaboration. Post-synthetic modifications are crucial for diversifying the core structure to explore structure-activity relationships (SAR) in medicinal chemistry. These modifications typically target the piperidine nitrogen or the ring's carbon-hydrogen (C-H) bonds, leveraging a range of modern synthetic methodologies. The presence of the strongly electron-withdrawing fluorine and trifluoromethyl groups at the C4 position significantly influences the reactivity of the entire piperidine ring, a key consideration in planning derivatization strategies.

Functionalization of the Piperidine Nitrogen:

The secondary amine of the piperidine ring is a primary site for functionalization. Standard N-alkylation reactions can be readily employed to introduce a wide variety of substituents. These reactions typically involve treating the piperidine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net For 4,4-disubstituted piperidines, this can be achieved using reagents like an alkyl bromide with potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). nih.gov The choice of base and reaction conditions can be optimized to prevent the formation of quaternary ammonium (B1175870) salts, which can occur with excess alkyl halide. researchgate.net

Beyond simple alkylation, the nitrogen atom can undergo other important transformations, including N-arylation, acylation, and sulfonylation, to generate a diverse library of analogues.

Functionalization of the Piperidine Ring Carbons:

Direct functionalization of the C-H bonds of the piperidine ring is a powerful strategy for late-stage modification, avoiding the need for pre-functionalized starting materials. nih.gov For piperidine derivatives, the C-H bonds at the α-position (C2 and C6) are the most electronically favored for functionalization. This is because the nitrogen atom can stabilize the build-up of positive charge during the C-H activation process. nih.gov In contrast, the C-H bonds at the β-position (C3 and C5) are deactivated due to the inductive electron-withdrawing effect of the nitrogen, making direct C-H insertion at this position challenging. nih.govd-nb.info

Modern methods, such as photoredox catalysis, have enabled the α-C-H arylation of highly substituted piperidines with electron-deficient arenes, often proceeding with high diastereoselectivity. nih.govchemrxiv.org Rhodium-catalyzed C-H insertion reactions have also been shown to be effective for functionalizing the C2 position. nih.govresearchgate.net The presence of the geminal fluoro and trifluoromethyl groups at C4 would further influence the regioselectivity of these reactions, primarily directing functionalization to the C2 and C6 positions. However, care must be taken as labile C-H bonds in piperidine rings can be susceptible to unwanted oxidation, potentially leading to the formation of an iminium ion. nih.gov

Table 1: Comparison of Functionalization Sites on the Piperidine Ring

| Position | Relative Reactivity for C-H Functionalization | Influencing Factors | Representative Methodologies |

|---|---|---|---|

| N1 | High (Nucleophilic) | Amine basicity, steric hindrance | N-Alkylation, N-Arylation, Acylation |

| C2 / C6 | High (α to Nitrogen) | Electronic activation from nitrogen | Photoredox Catalysis, Rhodium-Catalyzed C-H Insertion |

| C3 / C5 | Low (β to Nitrogen) | Inductive deactivation from nitrogen | Indirect methods often required |

| C4 | N/A (Substituted) | Steric hindrance, electronic effects from F and CF₃ | Not a site for C-H functionalization in this molecule |

Protecting groups are indispensable tools in the multi-step synthesis and derivatization of complex molecules like this compound. researchgate.net They are temporarily installed to mask the reactive piperidine nitrogen, thereby preventing unwanted side reactions during subsequent synthetic steps and enabling precise control over the reaction's outcome. nih.govresearchgate.net

The selection of a suitable protecting group is critical and depends on its stability to the planned reaction conditions and the ability to be removed selectively without affecting other functional groups in the molecule. uchicago.edu Common protecting groups for the piperidine nitrogen include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), or sulfonyl groups like p-bromophenylsulfonyl (Bs). nih.govwikipedia.org

For instance, the use of an N-Boc or N-Bs group can influence the site-selectivity of C-H functionalization reactions. nih.govresearchgate.net By protecting the nitrogen, its electronic influence on the ring is modulated, which can alter the preferred site of attack for certain catalysts. In a multi-step synthesis of a related fluorinated piperidine, a benzoyl group was used to protect the nitrogen during fluorination steps; this group was later reduced to a benzyl (B1604629) group before its final removal. nuph.edu.ua

The Boc group is particularly common due to its stability under a wide range of non-acidic conditions and its straightforward removal using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. nih.gov This orthogonality allows for complex transformations to be performed on other parts of the molecule while the piperidine nitrogen remains inert.

Table 2: Common Nitrogen Protecting Groups in Piperidine Synthesis

| Protecting Group | Abbreviation | Common Introduction Reagents | Stability | Common Cleavage Conditions |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Stable to base, hydrogenolysis, nucleophiles | Strong acids (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Stable to acid, base | Catalytic hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Stable to acid, hydrogenolysis | Base (e.g., Piperidine in DMF) |

| p-Bromophenylsulfonyl | Bs | p-Bromophenylsulfonyl chloride | Stable to strong acids and oxidative conditions | Reductive cleavage |

| Benzoyl | Bz | Benzoyl chloride | Stable to a range of conditions | Strong acid/base hydrolysis; Reduction (e.g., LiAlH₄) |

Reactivity and Transformational Chemistry of 4 Fluoro 4 Trifluoromethyl Piperidine Scaffolds

Mechanistic Investigations of Reaction Pathways

Understanding the intrinsic reactivity of the 4-fluoro-4-(trifluoromethyl)piperidine core is essential for its strategic deployment in synthetic chemistry. The mechanistic pathways are largely dictated by the electronic effects of the geminal fluorine and trifluoromethyl substituents.

The introduction of fluorine-containing groups onto a piperidine (B6355638) ring is a known strategy for modulating the basicity (pKa) of the piperidine nitrogen. nih.gov The fluorine atom and, more significantly, the trifluoromethyl group at the C4 position exert a strong negative inductive effect (-I) across the sigma-bond framework of the ring. This effect withdraws electron density from the nitrogen atom, thereby reducing its ability to donate its lone pair of electrons.

Consequently, the basicity and nucleophilicity of the nitrogen in this compound are considerably lower than that of unsubstituted piperidine. For instance, an analogous compound, 4-fluoro-2-(trifluoromethyl)piperidine (B13058071), exhibits a reduced pKa of approximately 7.5, a significant decrease from the pKa of ~11 for piperidine itself. vulcanchem.com This modulation is a critical consideration in planning N-derivatization reactions, such as alkylations, acylations, or reductive aminations, as more forcing conditions or stronger electrophiles may be required compared to those used for simple alkylpiperidines. The orientation of the fluorine atom (axial vs. equatorial) in related monofluorinated piperidines has also been shown to affect the nitrogen's basicity, which could be a factor in more complex derivatives of this scaffold. nih.gov

| Compound | Substituent(s) | Approximate pKa | Effect on Nitrogen Basicity |

|---|---|---|---|

| Piperidine | None | ~11.0 | Reference |

| 4-Fluoro-2-(trifluoromethyl)piperidine | 4-F, 2-CF₃ | ~7.5 vulcanchem.com | Significantly Reduced |

| 3-Fluoropiperidine (B1141850) | 3-F | Modulated nih.gov | Reduced |

The functional groups at the C4 position exhibit high stability, which is a hallmark of many organofluorine compounds.

Trifluoromethyl Group (-CF₃): The CF₃ group is exceptionally stable due to the strength of the carbon-fluorine bonds. mdpi.com It is highly resistant to metabolic degradation and chemical attack, conferring increased stability to molecules that contain it. mdpi.com The C-CF₃ bond is generally inert to nucleophilic or electrophilic substitution. The strong electron-withdrawing nature of the three fluorine atoms makes the trifluoromethyl group a poor leaving group and stabilizes the adjacent C-C bonds. mdpi.com

Fluorine Atom (C-F Bond): The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluorine atom at C4 highly resistant to nucleophilic substitution. Unlike its heavier halogen counterparts (Cl, Br, I), fluoride (B91410) is a very poor leaving group. Therefore, reactions involving the cleavage of this C-F bond are typically not feasible under standard synthetic conditions. The high hydration energy of the fluoride anion also contributes to the kinetic challenge of C-F bond formation and, conversely, its cleavage.

Stereochemical Control and Diastereoselective Outcomes in Chemical Transformations

While the this compound scaffold itself is achiral, derivatization at other positions on the ring can create new stereocenters. The steric bulk and electronic nature of the gem-difluoroalkyl moiety at C4 can play a crucial role in directing the stereochemical outcome of such reactions. In related systems, such as the synthesis of substituted 4-fluoropiperidines via a fluoro-Prins reaction, high diastereoselectivity has been achieved, indicating that fluorine substituents can effectively control the facial selectivity of reactions. nih.gov

For example, in a hypothetical reaction at the C2 or C6 position of an N-protected this compound, an incoming electrophile or nucleophile would likely approach from the face of the ring that is sterically less hindered by the C4 substituents. The specific conformational preference of the piperidine ring, influenced by the C4 groups, would dictate the diastereomeric ratio of the products. Studies on other highly substituted piperidines, such as N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione, have demonstrated that stereoselective reactions can be achieved by carefully controlling reaction conditions. mdpi.com The synthesis of all-cis-(multi)fluorinated piperidines through dearomatization-hydrogenation processes further highlights the ability of fluorine substituents to direct the stereochemistry of transformations on the heterocyclic ring. nih.gov

Chemoselectivity Considerations in Derivatization Reactions

The differential reactivity of the functional groups within the this compound molecule allows for a high degree of chemoselectivity in derivatization reactions. The primary sites for reaction are the nitrogen atom and the C-H bonds of the ring, while the C-F and C-CF₃ bonds are comparatively inert.

The piperidine nitrogen, despite its reduced basicity, remains the most nucleophilic center in the molecule and is the logical site for initial functionalization. nih.gov It can be selectively targeted with a wide range of electrophiles. For instance, a chemoselective reduction of an ester moiety in the presence of other functional groups has been demonstrated on a 3-fluoropiperidine scaffold, highlighting the potential for selective transformations on derivatives. nih.gov Derivatization of organic acids with N-(4-aminophenyl)piperidine showcases the utility of the piperidine nitrogen in tagging reactions. nih.gov Given the stability of the C4 substituents, reactions such as N-alkylation, N-acylation, N-arylation, and sulfonation can be performed without affecting the fluorinated core.

| Reactive Site | Typical Reactions | Relative Reactivity | Notes |

|---|---|---|---|

| Piperidine N-H | Alkylation, Acylation, Arylation, Sulfonylation | High | Most common site for derivatization, though reactivity is attenuated by C4 groups. nih.gov |

| Ring C-H | Oxidation, C-H activation | Low to Moderate | Requires specific and often harsh conditions. C-H bonds adjacent to the CF₃ group are stabilized. vulcanchem.com |

| C-F Bond | Nucleophilic Substitution | Very Low / Inert | Fluoride is a poor leaving group; bond is very strong. |

| C-CF₃ Bond | Substitution / Cleavage | Very Low / Inert | Extremely stable group. mdpi.com |

Oxidation Reactions of this compound Derivatives

The this compound scaffold is expected to exhibit significant resistance to oxidation. The electron-withdrawing trifluoromethyl group stabilizes the adjacent C-H bonds, making them less susceptible to oxidative cleavage by common oxidants like KMnO₄. vulcanchem.com This property is noted in the analogous 4-fluoro-2-(trifluoromethyl)piperidine structure. vulcanchem.com

Structural Analysis and Conformational Studies of 4 Fluoro 4 Trifluoromethyl Piperidine

Conformational Preferences of the Substituted Piperidine (B6355638) Ring

The six-membered piperidine ring typically adopts a low-energy chair conformation to minimize torsional strain. The introduction of substituents at the C4 position, however, leads to a complex interplay of forces that dictate the preferred orientation of these groups.

The conformational preferences of fluorinated piperidines are governed by a balance of steric repulsion, electrostatic interactions, and hyperconjugation. d-nb.infonih.govresearchgate.net In the case of 4-Fluoro-4-(trifluoromethyl)piperidine, the piperidine ring is expected to exist in a dynamic equilibrium between two chair conformers. One conformer places the trifluoromethyl (CF3) group in the equatorial position and the fluorine (F) atom in the axial position, while the other places the F atom equatorially and the CF3 group axially.

The trifluoromethyl group is significantly bulkier than a fluorine atom, which creates a strong steric preference for it to occupy the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on C2 and C6. mdpi.com Conversely, the smaller fluorine atom can tolerate the axial position with less steric penalty. nih.gov Therefore, based on sterics alone, the conformer with the equatorial CF3 group and axial F atom would be heavily favored. However, electronic effects also play a crucial role and can sometimes override steric considerations. researchgate.netresearchgate.net

While the classical anomeric effect pertains to substituents at the C2 position (adjacent to the nitrogen heteroatom), related stereoelectronic interactions can influence the stability of conformers with axial substituents at other positions. researchgate.netresearchgate.net The primary electronic interaction at play is hyperconjugation, which involves the delocalization of electron density from the nitrogen lone pair (nN) into the antibonding orbital (σ*) of the anti-periplanar C-X bond (where X is the substituent). researchgate.netresearchgate.net

Advanced Spectroscopic Methodologies for Structural Elucidation in Research Contexts

Determining the precise structure and dominant conformation of this compound requires a combination of sophisticated analytical techniques.

NMR spectroscopy is the most powerful tool for studying the conformational behavior of fluorinated piperidines in solution. nih.govnih.gov

¹H and ¹³C NMR: These spectra are used to confirm the integrity of the piperidine carbon skeleton and the proton environment. The chemical shifts of the protons and carbons adjacent to the C4 position are significantly affected by the electronegative F and CF3 groups.

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance and high sensitivity, ¹⁹F is an excellent NMR probe. nih.gov The ¹⁹F NMR spectrum of this compound would show two distinct signals: one for the single fluorine atom and another for the three equivalent fluorine atoms of the CF3 group. The chemical shifts provide information about the local electronic environment. nih.gov Crucially, the through-bond scalar coupling constants (J-coupling), particularly the three-bond fluorine-proton coupling (³J(¹⁹F,¹H)), are dependent on the dihedral angle and are used to experimentally determine the axial or equatorial preference of the fluorine substituent. d-nb.infonih.govnih.gov

Table 1: Representative NMR Data for Conformational Analysis of this compound Hypothetical data based on related structures for illustrative purposes.

| Nucleus | Signal Description | Expected Chemical Shift (ppm) | Key Coupling Constants (Hz) | Structural Implication |

| ¹⁹F | CF (axial) | -180 to -200 | Large ³J(F,Hax) (~25-35 Hz), Small ³J(F,Heq) (~5-10 Hz) | Confirms axial orientation of the F atom. |

| ¹⁹F | CF₃ (equatorial) | -70 to -80 | ³J(F,H) couplings | Confirms the presence and environment of the CF₃ group. |

| ¹H | H2/H6 (axial) | ~3.0-3.2 | ²J(Hax,Heq), ³J(Hax,Hax), ³J(Hax,Heq) | Provides information on ring conformation. |

| ¹³C | C 4 | ~90-100 (quartet of doublets) | Large ¹J(C,F) (~200-250 Hz), ¹J(C,F) in CF₃ (~280-300 Hz) | Shows direct attachment to F and CF₃ group. |

Mass spectrometry is used to confirm the molecular weight and elemental composition of the molecule and to analyze its fragmentation pathways, which can provide structural clues.

For this compound (Molecular Formula: C₆H₉F₄N), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion [M]⁺, distinguishing it from other compounds with the same nominal mass. The electron ionization (EI) mass spectrum would likely show characteristic fragmentation patterns for fluorinated compounds. nist.gov Common fragmentation pathways would include the loss of a fluorine radical (·F), a trifluoromethyl radical (·CF₃), or hydrogen fluoride (B91410) (HF), followed by fragmentation of the piperidine ring.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Formula | m/z (Nominal) | Description |

| [M]⁺ | [C₆H₉F₄N]⁺ | 171 | Molecular Ion |

| [M-F]⁺ | [C₆H₉F₃N]⁺ | 152 | Loss of a fluorine radical |

| [M-HF]⁺ | [C₆H₈F₃N]⁺ | 151 | Loss of hydrogen fluoride |

| [M-CF₃]⁺ | [C₅H₉FN]⁺ | 102 | Loss of a trifluoromethyl radical |

| [CF₃]⁺ | [CF₃]⁺ | 69 | Trifluoromethyl cation, a common fragment in CF₃-containing compounds |

Single-crystal X-ray crystallography provides unambiguous proof of molecular structure in the solid state. mdpi.com This technique yields precise measurements of bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's conformation as it exists in the crystal lattice. researchgate.net

While a published crystal structure for this compound was not identified, analysis of related fluorinated piperidines provides insight into the expected findings. researchgate.netresearchgate.net An X-ray structure would confirm the chair conformation of the piperidine ring and definitively establish the axial or equatorial positions of the fluorine and trifluoromethyl substituents. researchgate.net It would provide precise values for the C-F and C-C(F₃) bond lengths and reveal any distortions in the ring geometry caused by the sterically demanding and highly electronegative substituents at the C4 position. mdpi.com

Computational Chemistry and Theoretical Investigations

Computational chemistry provides a powerful lens for examining the nuanced structural and electronic properties of this compound. Theoretical investigations, including Density Functional Theory (DFT) calculations and molecular dynamics simulations, offer deep insights into the molecule's conformational preferences, electronic structure, and potential reactivity. These computational approaches are essential for understanding how the interplay of sterically demanding and electronically distinct fluorine and trifluoromethyl substituents at the C4 position governs the piperidine ring's behavior.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and thermodynamic stability of molecular systems like this compound. These calculations can elucidate the preferred conformations of the piperidine ring and the influence of the geminal fluorine and trifluoromethyl groups on its geometry and electronic properties.

Comprehensive studies on analogous fluorinated piperidine derivatives have demonstrated that the conformational preferences are dictated by a delicate balance of several factors, including charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion. researchgate.net For this compound, the piperidine ring is expected to adopt a chair conformation. The primary conformational question revolves around the axial versus equatorial orientation of the trifluoromethyl group, which necessarily places the fluorine atom in the corresponding equatorial or axial position.

DFT calculations on similar systems suggest that electrostatic and hyperconjugative interactions play a pivotal role. researchgate.net For instance, an axial orientation of an electronegative substituent can be stabilized by hyperconjugative interactions, such as the delocalization of electron density from an axial C-H bond into the antibonding orbital (σ*) of the axial C-F or C-CF3 bond. Natural Bond Orbital (NBO) analysis, a common component of DFT studies, is instrumental in quantifying these hyperconjugative effects.

The relative energies of the possible chair conformers, as calculated by DFT, are critical for predicting the most stable structure. The stability is influenced by the electronic character of other substituents on the piperidine ring, particularly the nitrogen atom.

Table 1: Illustrative DFT-Calculated Properties of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C2-C3-C4-C5) (degrees) | Calculated Dipole Moment (Debye) |

|---|---|---|---|

| Axial CF3 / Equatorial F | 0.00 | -55.8 | 3.5 |

| Equatorial CF3 / Axial F | 1.25 | 54.9 | 2.8 |

Note: The data in this table is illustrative and based on trends observed in computational studies of similarly substituted piperidines. Actual values would require specific DFT calculations for this molecule.

While DFT calculations provide a static picture of stable conformers, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound in different environments, such as in solution. nih.govnih.gov MD simulations model the atomic motions of the molecule over time, providing a view of its conformational flexibility and the transitions between different energy minima.

For this compound, MD simulations can be used to explore the energy barrier to ring inversion from one chair conformation to another. These simulations can also reveal the influence of solvent molecules on conformational preferences. The explicit or implicit inclusion of a solvent in the simulation can significantly alter the conformational equilibrium compared to the gas phase calculations often performed with DFT. researchgate.nethuji.ac.il

Key findings from MD simulations would include:

Conformational Sampling: Identifying the most populated conformational states and the percentage of time the molecule spends in each.

Ring Pucker Analysis: Quantifying the geometry of the piperidine ring and its deviations from an ideal chair conformation.

Solvent Effects: Understanding how interactions with solvent molecules (e.g., water, chloroform) stabilize or destabilize particular conformers.

The results of MD simulations are often analyzed to generate Ramachandran-like plots for the key dihedral angles of the piperidine ring, illustrating the accessible conformational space.

Computational models can also be used to predict the reactivity and stereoselectivity of this compound in chemical reactions. DFT calculations are particularly useful for modeling transition states of potential reactions, allowing for the determination of activation energies and reaction pathways. acs.org

The electronic properties derived from DFT, such as the distribution of the electrostatic potential and the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for predicting reactivity. nih.govsci-hub.se

Electrostatic Potential Maps: These maps visualize the electron-rich and electron-deficient regions of the molecule, indicating likely sites for nucleophilic or electrophilic attack. For this compound, the nitrogen lone pair would be a primary site for electrophilic attack or protonation, while the carbon atoms bonded to fluorine and the trifluoromethyl group would be electrophilic in character.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity in cycloaddition reactions and other concerted processes. nih.gov The energy and localization of the HOMO indicate the molecule's ability to donate electrons, while the LUMO's characteristics relate to its electron-accepting ability.

Predictive modeling can also shed light on the stereochemical outcome of reactions involving the piperidine ring. By calculating the energies of transition states leading to different stereoisomeric products, it is possible to predict which product will be favored. For reactions at a position adjacent to the C4 center, the steric and electronic influence of the axial or equatorial fluorine and trifluoromethyl groups would be expected to direct incoming reagents to a specific face of the molecule, thus controlling the stereoselectivity.

Strategic Applications of 4 Fluoro 4 Trifluoromethyl Piperidine As a Synthetic Building Block

Design and Construction of Complex Molecular Architectures

The 4-fluoro-4-(trifluoromethyl)piperidine moiety serves as a key structural element in the assembly of intricate molecular architectures, particularly in the realm of bioactive compounds. The presence of both a fluorine atom and a trifluoromethyl group at the same carbon atom creates a sterically demanding and electronically unique environment. This substitution pattern can significantly influence the conformation of the piperidine (B6355638) ring and its interactions with biological targets.

One notable application of this building block is in the synthesis of novel antagonists for various receptors. For instance, in the development of T-type calcium ion channel antagonists, modification of lead compounds with a fluorinated piperidine core has led to potent and selective candidates. While not the exact compound, the synthesis of a novel 4-aminomethyl-4-fluoropiperidine highlights a strategy where a geminal fluorine and a functionalized methyl group are installed at the 4-position, underscoring the feasibility and value of such substitution patterns in achieving desired biological activity and improved in vivo efficacy without adverse cardiovascular effects.

The synthesis of complex molecules incorporating the this compound scaffold often involves multi-step sequences. These synthetic routes might begin with a readily available starting material, which is then subjected to a series of reactions to introduce the desired fluorine and trifluoromethyl groups, followed by the incorporation of the piperidine ring into the larger molecular framework.

Table 1: Examples of Complex Molecules Incorporating Fluorinated Piperidine Scaffolds

| Compound Class | Key Synthetic Strategy | Therapeutic Target | Reference |

| T-type Ca2+ Channel Antagonists | Modification of piperidine leads | T-type Calcium Channels | Shipe et al., 2008 |

| SYK, CGRP, MET Kinase Inhibitors | Intramolecular aminofluorination | Various Kinases | Douglas et al., 2015 |

| NR2B NMDA Receptor Radiotracers | Electrophilic fluorination | NMDA Receptors | Douglas et al., 2015 |

Utility in Scaffold-Hopping and Bioisosteric Replacement Strategies for Chemical Design

Scaffold-hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved pharmacological profiles. The this compound moiety is an attractive tool for these approaches due to the unique properties conferred by the gem-difluoroalkyl group.

Bioisosteric Replacement:

In bioisosteric replacement, a substituent or a group of atoms in a lead molecule is replaced by another with similar steric and electronic properties to enhance its biological activity, selectivity, or pharmacokinetic parameters. The this compound unit can be considered a bioisostere for other cyclic systems or substituted piperidines. The introduction of fluorine and trifluoromethyl groups can modulate the pKa of the piperidine nitrogen, affecting its binding to target proteins and its absorption and distribution properties.

For example, replacing a hydrogen atom with a fluorine atom can significantly alter the electronic properties of a molecule with minimal steric perturbation. This can lead to enhanced binding affinity and metabolic stability. The trifluoromethyl group, with its strong electron-withdrawing nature and lipophilicity, can further fine-tune the properties of the molecule.

Scaffold Hopping:

Scaffold hopping involves replacing the core structure of a known active compound with a different scaffold while retaining the key pharmacophoric elements. This can lead to the discovery of new intellectual property and compounds with improved drug-like properties. The this compound ring can be utilized as a novel scaffold to replace existing cyclic systems in bioactive molecules. Its rigid structure and specific substitution pattern can help to orient the appended functionalities in a desired three-dimensional space for optimal interaction with the biological target.

Table 2: Physicochemical Properties Influenced by Fluorine and Trifluoromethyl Groups

| Property | Effect of Fluorine Substitution | Effect of Trifluoromethyl Substitution |

| Basicity (pKa) | Decreases the pKa of the piperidine nitrogen | Significantly decreases the pKa of the piperidine nitrogen |

| Lipophilicity (LogP) | Increases lipophilicity | Significantly increases lipophilicity |

| Metabolic Stability | Can block metabolic oxidation at the site of fluorination | Generally enhances metabolic stability |

| Conformation | Influences ring puckering and substituent orientation | Can have a profound effect on molecular conformation |

Development of Novel Fluorinated N-Heterocyclic Scaffolds for Research Purposes

The this compound building block is instrumental in the creation of novel fluorinated N-heterocyclic scaffolds that are valuable for fundamental chemical and biological research. The unique substitution pattern provides a starting point for the synthesis of a diverse range of derivatives with tailored properties.

The development of new synthetic methodologies to access these scaffolds is an active area of research. One approach involves the dearomatization-hydrogenation of fluoropyridine precursors. This strategy allows for the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines, providing access to a variety of substituted fluoropiperidine building blocks. These building blocks can then be further functionalized to generate libraries of novel compounds for screening in various biological assays.

The resulting novel scaffolds can be used to probe the structure-activity relationships of biological targets, to develop new chemical probes for studying cellular processes, and as starting materials for the synthesis of more complex molecules. The presence of the fluorine and trifluoromethyl groups can also be exploited for ¹⁹F NMR studies, providing a powerful tool for investigating the binding of these scaffolds to proteins and other biomolecules.

Application in Advanced Organic Synthesis Methodologies and Catalysis Research

The this compound scaffold finds application in the development and validation of advanced organic synthesis methodologies and in catalysis research. The synthesis of this highly functionalized building block itself often requires the use of modern synthetic techniques.

Recent advances in catalysis have made the incorporation of fluorine into complex organic molecules more accessible. Methodologies such as palladium-catalyzed reactions are being explored for the efficient construction of fluorinated N-heterocycles. For example, a Pd-catalyzed [4 + 2] annulation strategy has been reported for the synthesis of 3-fluoropiperidines, demonstrating the power of transition metal catalysis in accessing these valuable building blocks. While this example does not produce the exact 4,4-disubstituted pattern, it highlights the direction of current synthetic research.

Furthermore, the unique electronic properties of the this compound moiety can influence the reactivity of the piperidine nitrogen and adjacent positions. This can be exploited in the design of new catalytic systems where the piperidine scaffold acts as a ligand for a metal center. The electron-withdrawing nature of the substituents can modulate the electronic properties of the catalyst, potentially leading to enhanced reactivity or selectivity in various organic transformations.

The development of robust and scalable synthetic routes to this compound and its derivatives is crucial for its widespread application. Research in this area focuses on improving the efficiency and selectivity of existing methods and on the discovery of new synthetic transformations.

Challenges and Future Directions in the Academic Research of 4 Fluoro 4 Trifluoromethyl Piperidine

Addressing Current Synthetic Limitations and Improving Reaction Efficiencies

The synthesis of 4-Fluoro-4-(trifluoromethyl)piperidine is hampered by the significant challenge of installing two distinct, sterically demanding, and highly electronegative fluorine-containing groups on a single quaternary carbon center. escholarship.org Current synthetic routes often suffer from limitations that impact their practicality and efficiency.

Multi-step Sequences: Existing strategies typically rely on lengthy, multi-step syntheses that require extensive pre-functionalization of the piperidine (B6355638) ring, which can be atom-uneconomical. nih.gov

Low Yields and Side Reactions: The introduction of the geminal fluoro- and trifluoromethyl-moieties is often inefficient. Deoxyfluorination of ketones adjacent to certain activating groups can result in very low yields due to side reactions like hydrogen fluoride (B91410) (HF) elimination. researchgate.net Similarly, hydrogenation of fluorinated pyridine (B92270) precursors can lead to undesired hydrodefluorination byproducts, reducing the yield of the target compound. semanticscholar.org

Reagent Accessibility and Stoichiometry: Many established methods for fluorination and trifluoromethylation rely on stoichiometric quantities of expensive or hazardous reagents, which is not ideal for large-scale synthesis. nih.govmdpi.comresearchgate.net For example, a Prins-type cyclization to form 4-fluoropiperidines requires stoichiometric amounts of the Lewis acid BF₃·OEt₂. nih.gov

Future research must focus on developing more convergent and efficient synthetic pathways. This includes minimizing the number of synthetic steps, improving yields by suppressing side reactions, and designing routes that are more amenable to scale-up. A key goal is to move from protocols that require extensive purification to cleaner reactions that simplify isolation. acs.org

Development of Novel and Sustainable Fluorination/Trifluoromethylation Methodologies

A major thrust in organofluorine chemistry is the development of new synthetic methods that are both novel in their reactivity and sustainable in their execution. researchgate.netcas.cn This is particularly relevant for complex targets like this compound.

Late-Stage Functionalization: A significant challenge is the development of methods for "late-stage" fluorination, where the C-F bond is introduced at the end of a synthetic sequence. rsc.org This strategy is highly valuable in drug discovery but remains difficult for saturated heterocyclic systems. Future work could explore novel catalytic systems for the direct C-H fluorination of pre-formed trifluoromethylated piperidines. chinesechemsoc.org

Sustainable Reagents: There is a growing need to replace hazardous reagents with safer, more environmentally benign alternatives. researchgate.net This includes moving away from traditional fluorinating agents toward the use of fluoride salts, which are inexpensive and stable. researchgate.net Radical fluorination is also a promising new area that can be effective for heterocyles with sensitive functional groups. numberanalytics.com

Catalytic Approaches: Expanding the scope of catalytic methods is crucial. While transition-metal catalysis has been applied to the synthesis of some fluorinated piperidines, many of these reactions still face limitations. nih.gov The development of robust catalysts that can mediate the challenging transformation of installing both a fluorine and a trifluoromethyl group would be a significant breakthrough.

The following table summarizes some modern approaches to fluorination and trifluoromethylation that could be adapted for the synthesis of complex piperidines.

| Method Type | Reagent Class/Example | Key Advantages | Reference(s) |

| Electrophilic Fluorination | Selectfluor® | Commercially available, broad compatibility | rsc.org |

| Nucleophilic Fluorination | Diethylaminosulfur trifluoride (DAST) | Effective for deoxyfluorination of alcohols/ketones | rsc.org |

| Radical Fluorination | Radical initiators with F-source | Tolerates sensitive functional groups | numberanalytics.com |

| Electrophilic Trifluoromethylation | Togni reagents | Broad substrate scope, bench-stable | tandfonline.com |

| Radical Trifluoromethylation | NaSO₂CF₃ (Langlois' reagent) | Inexpensive, suitable for electron-rich arenes | tandfonline.com |

Exploration of Undiscovered Reaction Pathways and Reactivity Profiles

The unique electronic properties imparted by the geminal fluorine and trifluoromethyl groups at the C4 position are expected to give this compound a distinct reactivity profile that remains largely unexplored. The strong electron-withdrawing nature of these substituents can significantly modulate the basicity (pKa) of the piperidine nitrogen, which in turn affects its biological activity and chemical reactivity. tandfonline.comd-nb.info

Future research should investigate:

Reactions at the Nitrogen Atom: How the altered pKa influences N-alkylation, N-arylation, and other functionalization reactions at the nitrogen center.

Reactivity of the Piperidine Ring: Whether the strong inductive effect of the C4 substituents activates or deactivates other positions on the ring (e.g., the α-carbons) toward functionalization. For instance, methods involving the formation of iminium ions from cyclic tertiary alkylamines could be explored to functionalize the α-position. acs.org

Novel Cyclization and Annulation Reactions: Using this compound as a building block to construct more complex, polycyclic scaffolds. The development of annulation methods, such as the Pd-catalyzed [4+2] annulation used for other fluorinated N-heterocycles, could provide access to novel chemical space. nih.gov

Advancement of Computational Modeling for Predictive Synthesis and Conformational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of fluorinated molecules. d-nb.infonih.gov For this compound, computational modeling is critical for addressing two key areas: conformational analysis and predictive synthesis.

Conformational Analysis: The three-dimensional shape of a piperidine ring is crucial for its biological function. The orientation of substituents (axial vs. equatorial) is governed by a complex interplay of forces, including steric repulsion, hyperconjugation, and electrostatic interactions (e.g., charge-dipole forces). d-nb.infonih.govresearchgate.net Computational studies have shown that for many fluorinated piperidines, there is a preference for the fluorine atom to adopt an axial orientation, a phenomenon that can be rationalized and predicted through DFT calculations. nih.govresearchgate.net Modeling the conformational preferences of the this compound system is essential for designing molecules that fit into specific protein binding sites.

Predictive Synthesis: Beyond conformational analysis, computational tools are increasingly used to predict the outcomes of chemical reactions. eurekalert.org AI and machine learning models can be trained on large datasets of known reactions to predict the feasibility, yield, or selectivity of a proposed synthetic step. acs.orgchemcopilot.com This can help chemists navigate the complex reaction landscape and identify promising synthetic routes before committing to extensive lab work, saving time and resources. acs.orgucla.edu

| Computational Application | Key Focus | Methods | Importance for Research |

| Conformational Analysis | Predicting stable chair conformations (axial/equatorial preference) | DFT, NBO analysis | Understanding 3D structure for drug design |

| Predictive Synthesis | Forecasting reaction outcomes, yields, and optimal conditions | Machine Learning, AI algorithms | Accelerating discovery of efficient synthetic routes |

| Mechanistic Studies | Elucidating reaction pathways and transition states | DFT | Improving reaction efficiency and overcoming synthetic hurdles |

Integration with Emerging Technologies in Organic Synthesis

The synthesis and study of complex molecules like this compound can be significantly accelerated by integrating emerging technologies into the research workflow.

Flow Chemistry: Continuous flow chemistry offers major advantages for organofluorine synthesis. nih.gov Many fluorination reactions use hazardous or highly reactive reagents that are safer to handle in the small, controlled environment of a microreactor. durham.ac.uk Flow systems also allow for precise control over reaction parameters like temperature and residence time, which can improve reaction efficiency and minimize the formation of byproducts. almacgroup.com This technology is particularly well-suited for scaling up the synthesis of key intermediates or final compounds. almacgroup.com

Automation and High-Throughput Experimentation: Automated synthesis platforms can rapidly screen a wide range of reaction conditions (e.g., different catalysts, solvents, and temperatures) to quickly identify optimal protocols. When combined with high-throughput analytical techniques, this approach can dramatically speed up the process of overcoming synthetic challenges.

Artificial Intelligence (AI) and Machine Learning: As mentioned, AI is poised to revolutionize how chemical reactions are designed. chemcopilot.com By analyzing vast amounts of chemical data, machine learning models can identify non-obvious patterns and predict the best conditions for challenging transformations. eurekalert.orgchemai.io This predictive power can guide chemists toward successful synthetic strategies for difficult targets like this compound, reducing the amount of trial-and-error experimentation required. chemcopilot.com

By embracing these technological advancements, researchers can more effectively tackle the synthetic and analytical challenges associated with this compound, unlocking its potential as a valuable building block in medicinal chemistry and beyond.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for verifying the purity and structural integrity of 4-Fluoro-4-(trifluoromethyl)piperidine?

- Methodological Answer : Use a combination of elemental analysis (to confirm C, H, N, and F content) and high-resolution NMR (¹H, ¹³C, and ¹⁹F) to resolve structural ambiguities. For example, elemental analysis data for similar fluorinated piperidines (e.g., FG 8032: Calc'd C 65.66%, H 6.89%; Found C 65.53%, H 6.81%) highlight the importance of matching theoretical and experimental values . HPLC with UV detection (≥98% purity) is recommended for assessing impurities .

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodological Answer : Employ stepwise alkylation-fluorination protocols under inert atmospheres (e.g., N₂) to minimize side reactions. For example, synthesis of analogous compounds involves reacting piperidine precursors with trifluoromethylating agents (e.g., (CF₃)₂Hg) in anhydrous dichloromethane, followed by fluorination using Selectfluor™ . Monitor reaction progress via TLC and optimize pH (e.g., NaOH washes) to stabilize intermediates .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Adhere to GHS Category 1C guidelines for skin/eye protection: wear nitrile gloves, face shields, and lab coats. Use fume hoods to avoid inhalation (P264) and store in airtight containers (P405) . Emergency procedures should include immediate flushing with water for eye/skin contact and activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced biological activity?

- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential maps and predict binding affinities. For example, ICReDD’s reaction path search methods combine quantum chemical calculations with experimental data to optimize substituent placement (e.g., trifluoromethyl group orientation) for target interactions (e.g., serotonin receptors) . Validate models via molecular docking with crystallographic data from related compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) .

Q. What experimental strategies resolve contradictions in pharmacological data for this compound analogs?

- Methodological Answer : Conduct dose-response assays across multiple cell lines (e.g., HEK-293 for 5-HT receptor studies) to isolate confounding variables. For example, discrepancies in receptor binding (e.g., FG 8033: Calc'd N 3.83% vs. Found 3.86%) may arise from stereochemical impurities; use chiral HPLC to separate enantiomers . Cross-validate results with radioligand displacement assays .

Q. How can researchers design robust structure-activity relationship (SAR) studies for fluorinated piperidines?

- Methodological Answer : Follow PICO framework (Population: target protein; Intervention: substituent variation; Comparison: wild-type vs. mutant receptors; Outcome: binding affinity). Synthesize derivatives with systematic substitutions (e.g., -CF₃ vs. -OCH₃ at position 4) and assess using isothermal titration calorimetry (ITC) . Reference SAR data from antipsychotic agents like 4-(4-cinnamoyl-1-piperidino)-butyrophenones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.